193 nm Transparency: A Critical Differentiator for ArF Photoresist Polymer Design
Polymers incorporating the 1,4-bis(bromomethyl)cyclohexane (BBMCH) monomer demonstrate exceptionally high transparency at the 193 nm wavelength, a non-negotiable requirement for ArF photoresist applications. This optical clarity is a direct consequence of the saturated alicyclic structure, which minimizes absorption at deep-UV wavelengths [1]. In contrast, conventional aromatic-based polymers exhibit significant absorption at 193 nm, rendering them unsuitable for this application without structural modification.
| Evidence Dimension | Transmittance at 193 nm |
|---|---|
| Target Compound Data | 92% transmittance for a 200 nm thick polymer film |
| Comparator Or Baseline | Aromatic polymer (baseline for 193 nm photoresist materials) |
| Quantified Difference | Significantly higher transmittance; aromatic polymers typically show strong absorption at 193 nm. |
| Conditions | Polymer film (PCH) synthesized via polycondensation of BBMCH with tert-butyl cyanoacetate; transmittance measured by UV-Vis spectroscopy [1]. |
Why This Matters
High transparency at the exposure wavelength is essential for achieving fine pattern resolution in ArF lithography; this data provides a clear, quantitative justification for selecting this monomer over aromatic alternatives for advanced photoresist formulation.
- [1] Polymer Preprints, Japan. (2004). Synthesis of Polymers by the Polycondensation of Alicyclic Dihalides with Active Methylene Compounds and their Applications for ArF Photoresist. 53, 249. View Source
